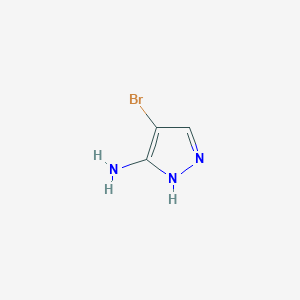

3-Amino-4-bromopyrazole

Overview

Description

3-Amino-4-bromopyrazole, also known as 4-Bromo-1H-pyrazol-3-amine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

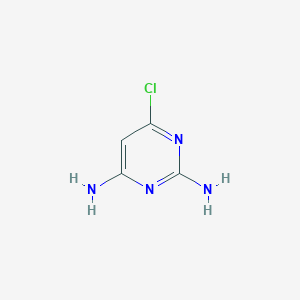

Pyrazole derivatives, including 3-Amino-4-bromopyrazole, are synthesized through various methods. One approach involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin . Another method involves the metathesis reaction of 4-amino-3,5-dinitropyrazole .Molecular Structure Analysis

The molecular formula of 3-Amino-4-bromopyrazole is C3H4BrN3, and its molecular weight is 161.99 . The structure of this compound includes a heteroaromatic five-membered ring with two adjacent nitrogen atoms .Chemical Reactions Analysis

4-Bromopyrazole, a related compound, has been reported to react with titanium tetrachloride to afford binary adducts . It’s also noted that 4-Bromopyrazole undergoes cyanation in the presence of palladium catalysts .Physical And Chemical Properties Analysis

3-Amino-4-bromopyrazole is a solid at 20 degrees Celsius . . The compound has a density of 2.0±0.1 g/cm3 .Scientific Research Applications

Synthetic Intermediates

Pyrazole-containing compounds, such as 3-Amino-4-bromopyrazole, are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates . They are used in preparing relevant chemicals in various fields, including biological, physical-chemical, material science, and industrial fields .

Biological Applications

Pyrazole derivatives, including 3-Amino-4-bromopyrazole, have diverse and valuable biological properties . They can provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others . They are also important for bacterial and virus infections .

Anti-Inflammatory Compounds

Among all the series of tested compounds, 4-amino-5-phenylpyrazoles had appreciable anti-inflammatory activity . This suggests that 3-Amino-4-bromopyrazole could potentially be used in the development of new anti-inflammatory compounds.

Anticancer Compounds

Aminopyrazole-based compounds have shown promising results as anticancer agents . The recent approval of Pirtobrutinib, an aminopyrazole-based compound, demonstrates the potential of these compounds in cancer treatment .

Industrial Applications

Pyrazole compounds, including 3-Amino-4-bromopyrazole, have applications in various industrial fields . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

Material Science Applications

In the field of material science, pyrazole compounds are used due to their diverse and valuable synthetical and photophysical properties . They can form more complex structures with various relevant examples .

Preparation of Bipyrazoles

4-Bromopyrazole, a related compound, has been used in the synthesis of 1,4-bipyrazoles . It’s possible that 3-Amino-4-bromopyrazole could also be used in similar syntheses.

Synthesis of Biologically Active Compounds

4-Bromopyrazole has been used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . Given the structural similarity, 3-Amino-4-bromopyrazole could potentially be used in similar applications.

Safety and Hazards

Future Directions

Pyrazole-containing compounds, including 3-Amino-4-bromopyrazole, are influential in various fields due to their applicability and versatility as synthetic intermediates. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications . The synthesis of pyrazole derivatives efficiently and selectively is an important area of organic chemistry .

Mechanism of Action

Target of Action

It is known that bromopyrazoles, in general, can inhibit oxidative phosphorylation . This suggests that 3-Amino-4-bromopyrazole might interact with enzymes involved in this process.

Mode of Action

Given its structural similarity to other bromopyrazoles, it might interact with its targets by forming covalent bonds, thereby inhibiting their function

Biochemical Pathways

If it indeed inhibits oxidative phosphorylation as suggested, it could impact the production of atp, a crucial molecule for energy transfer within cells .

Result of Action

If it inhibits oxidative phosphorylation, it could potentially disrupt energy production within cells, leading to cellular dysfunction . More research is needed to confirm these effects and understand their implications.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-Amino-4-bromopyrazole is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity. It is recommended that this compound be stored at room temperature .

properties

IUPAC Name |

4-bromo-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELYMZVJDKSMOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167782 | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-4-bromopyrazole | |

CAS RN |

16461-94-2 | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-bromopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 3-Amino-4-bromopyrazole in the synthesis of the MK2 inhibitor, and why is this relevant to studying Werner Syndrome?

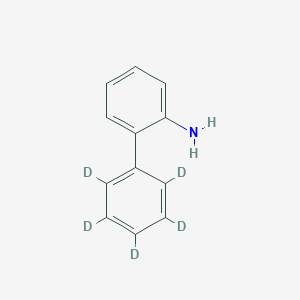

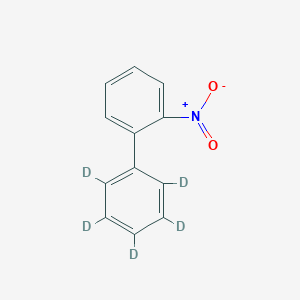

A1: 3-Amino-4-bromopyrazole serves as a crucial building block in the synthesis of the MK2 inhibitor. [] The research utilizes a rapid, three-step microwave-assisted method where 3-Amino-4-bromopyrazole undergoes a Suzuki-Miyaura cross-coupling reaction with 4-carbamoylphenylboronic acid. This reaction forms the target 4-arylpyrazole, a key component of the MK2 inhibitor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)